molecular formula C15H12ClIN2OS B3644142 2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide CAS No. 431910-44-0

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3644142
CAS No.: 431910-44-0
M. Wt: 430.7 g/mol
InChI Key: POUULTTUPUJVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of chlorine, iodine, and sulfur atoms within its molecular structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone to form an intermediate isothiocyanate. This intermediate then reacts with 4-iodo-2-methylaniline to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: Another thiourea derivative with similar structural features and applications.

    2-chloro-4-iodoaniline: Shares the chloro and iodo substituents but differs in its overall structure and properties.

Uniqueness

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

: ChemicalBook : Sigma-Aldrich : MDPI : RSC Publishing : Springer

Properties

IUPAC Name

2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-8-10(17)6-7-13(9)18-15(21)19-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUULTTUPUJVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171845
Record name 2-Chloro-N-[[(4-iodo-2-methylphenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431910-44-0
Record name 2-Chloro-N-[[(4-iodo-2-methylphenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431910-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[(4-iodo-2-methylphenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.